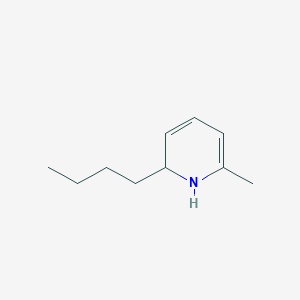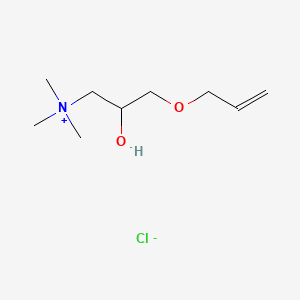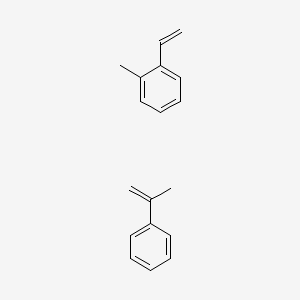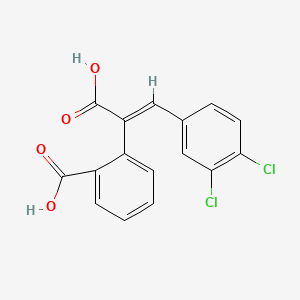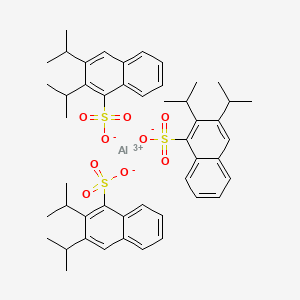
Aluminum tris(diisopropylnaphthalenesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aluminum tris(diisopropylnaphthalenesulfonate) typically involves the reaction of aluminum salts with diisopropylnaphthalenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of aluminum tris(diisopropylnaphthalenesulfonate) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
化学反应分析
Types of Reactions
Aluminum tris(diisopropylnaphthalenesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced aluminum complexes.
Substitution: The sulfonate groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce aluminum hydrides. Substitution reactions can result in a variety of functionalized aluminum complexes .
科学研究应用
Aluminum tris(diisopropylnaphthalenesulfonate) has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings
作用机制
The mechanism of action of aluminum tris(diisopropylnaphthalenesulfonate) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and organic molecules, influencing their reactivity and stability. This interaction can modulate various biochemical processes, making it useful in catalysis and other applications .
相似化合物的比较
Similar Compounds
Some compounds similar to aluminum tris(diisopropylnaphthalenesulfonate) include:
Tris(dimethylamino)aluminum dimer: Known for its use in metal-organic chemical vapor deposition (MOCVD) processes.
Aluminum tris(8-hydroxyquinoline): Widely used in organic light-emitting diodes (OLEDs) and other electronic applications.
Uniqueness
Aluminum tris(diisopropylnaphthalenesulfonate) is unique due to its specific structural features and chemical properties.
属性
分子式 |
C48H57AlO9S3 |
|---|---|
分子量 |
901.1 g/mol |
IUPAC 名称 |
aluminum;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/3C16H20O3S.Al/c3*1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h3*5-11H,1-4H3,(H,17,18,19);/q;;;+3/p-3 |
InChI 键 |
SUXNWUSPWOLROR-UHFFFAOYSA-K |
规范 SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


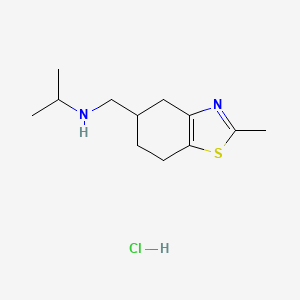
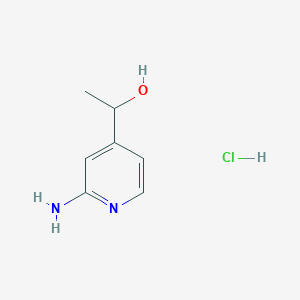
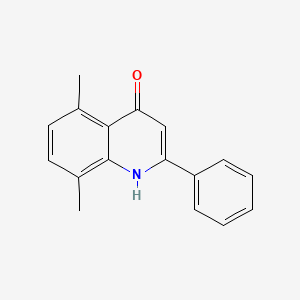
![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride](/img/structure/B13790237.png)

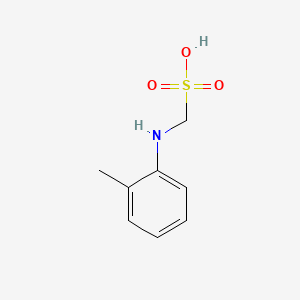
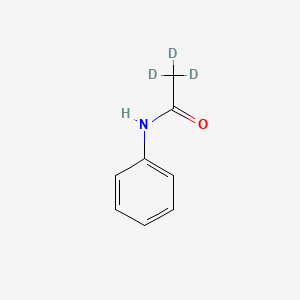
![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)
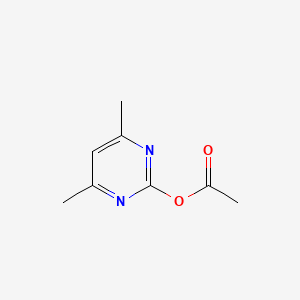
![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)
